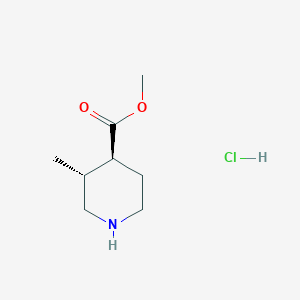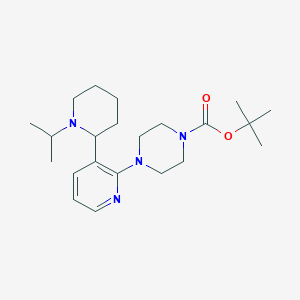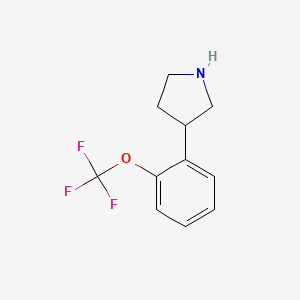![molecular formula C16H16FN5 B11813668 6-(4-Fluorophenyl)-3-(piperidin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11813668.png)
6-(4-Fluorophenyl)-3-(piperidin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(4-氟苯基)-3-(哌啶-4-基)-[1,2,4]三唑并[4,3-b]哒嗪是一种合成的有机化合物,属于三唑并哒嗪类。
准备方法
合成路线和反应条件
6-(4-氟苯基)-3-(哌啶-4-基)-[1,2,4]三唑并[4,3-b]哒嗪的合成通常涉及以下步骤:
三唑环的形成: 这可以通过涉及肼衍生物和适当前体的环化反应来实现。
哌啶部分的引入: 哌啶环可以通过亲核取代反应引入。
氟苯基取代: 氟苯基可以通过亲电芳香取代反应引入。
工业生产方法
工业生产方法可能涉及优化反应条件,以最大限度地提高产量和纯度。这可能包括使用催化剂、控制温度和特定溶剂。
化学反应分析
反应类型
氧化: 该化合物可能会发生氧化反应,特别是在哌啶环上。
还原: 还原反应可能发生在不同的位点,可能改变三唑或哒嗪环。
取代: 亲核取代反应和亲电取代反应都是可能的,特别是涉及氟苯基。
常用试剂和条件
氧化剂: 高锰酸钾、过氧化氢。
还原剂: 硼氢化钠、氢化铝锂。
取代试剂: 卤化剂、胺或硫醇等亲核试剂。
主要产品
从这些反应形成的主要产物取决于所使用的特定条件和试剂。例如,氧化可能会产生羟基化衍生物,而取代反应可以引入各种官能团。
科学研究应用
化学: 用作合成更复杂分子的构建块。
生物学: 研究其与生物靶标的相互作用。
医学: 研究其潜在的治疗作用,例如抗炎或抗癌特性。
工业: 用于开发新材料或作为化学反应的催化剂。
作用机制
6-(4-氟苯基)-3-(哌啶-4-基)-[1,2,4]三唑并[4,3-b]哒嗪的作用机制涉及其与特定分子靶标的相互作用。这些可能包括酶、受体或其他蛋白质。该化合物可以通过与这些靶标结合来调节生物通路,从而导致各种生理效应。
相似化合物的比较
类似化合物
- 6-(4-氯苯基)-3-(哌啶-4-基)-[1,2,4]三唑并[4,3-b]哒嗪
- 6-(4-甲基苯基)-3-(哌啶-4-基)-[1,2,4]三唑并[4,3-b]哒嗪
独特性
6-(4-氟苯基)-3-(哌啶-4-基)-[1,2,4]三唑并[4,3-b]哒嗪中存在氟苯基可能赋予其独特的特性,例如增加的亲脂性或改变的电子效应,这会影响其生物活性及其化学反应性。
属性
分子式 |
C16H16FN5 |
|---|---|
分子量 |
297.33 g/mol |
IUPAC 名称 |
6-(4-fluorophenyl)-3-piperidin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine |
InChI |
InChI=1S/C16H16FN5/c17-13-3-1-11(2-4-13)14-5-6-15-19-20-16(22(15)21-14)12-7-9-18-10-8-12/h1-6,12,18H,7-10H2 |
InChI 键 |
OZGJUJZQRXGRDD-UHFFFAOYSA-N |
规范 SMILES |
C1CNCCC1C2=NN=C3N2N=C(C=C3)C4=CC=C(C=C4)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![7-Bromo-2-(4-fluorophenyl)-5-methoxy-1H-benzo[d]imidazole](/img/structure/B11813625.png)
![1-(5-Bromo-1H-benzo[d]imidazol-2-yl)-2-methylpropan-1-amine](/img/structure/B11813628.png)





